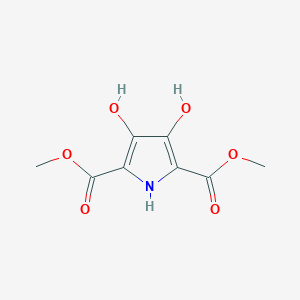

DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO6/c1-14-7(12)3-5(10)6(11)4(9-3)8(13)15-2/h9-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPBGHYMHYWRHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(N1)C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369463 | |

| Record name | Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-19-5 | |

| Record name | Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Pyrrole Dicarboxylic Acid Derivatives

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physicochemical data for 3,4-dihydroxypyrrole-2,5-dicarboxylic acid, the parent compound of dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate. Due to a lack of specific experimental data in the public domain for the dimethyl ester derivative, this document also outlines general synthetic strategies for related pyrrole compounds to provide a foundational understanding for researchers.

Physicochemical Properties

A comprehensive literature search did not yield experimental physicochemical data for this compound. However, computed data for the parent compound, 3,4-dihydroxypyrrole-2,5-dicarboxylic acid, is available and summarized in the table below. This information can serve as a preliminary reference for understanding the core chemical characteristics of this class of compounds.

| Property | Value | Source |

| Molecular Formula | C6H5NO6 | PubChem[1] |

| Molecular Weight | 187.11 g/mol | PubChem[1] |

| IUPAC Name | 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylic acid | PubChem[1] |

Note: The data presented above is computationally derived and has not been experimentally validated.

Synthesis and Experimental Protocols

While a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature, several general methods for the synthesis of substituted pyrrole dicarboxylates have been described. These methods can provide a strategic framework for the potential synthesis of the target compound.

One common approach involves the Paal-Knorr synthesis, which utilizes a 1,4-dicarbonyl compound as a precursor for the formation of the pyrrole ring, followed by dehydrative condensation with a substituted amine.[2] Another versatile method is the Knorr pyrrole synthesis, which has been successfully used to produce diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate from ethyl acetoacetate and sodium nitrite.[3]

Furthermore, N-substituted pyrrole-2,5-dicarboxylic acids have been synthesized from D-galactaric acid, indicating that carbohydrate-based starting materials can be employed for the construction of the pyrrole ring.[4] The synthesis of various polysubstituted pyrroles can also be achieved through copper-catalyzed reactions of ethynyl methylene cyclic carbamates with commercially available amines.[5]

A generalized workflow for the synthesis of a pyrrole derivative is illustrated in the following diagram:

Caption: A generalized workflow for the synthesis of substituted pyrroles.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature that describes the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of pyrrole derivatives has been shown to exhibit a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[6][7][8] The investigation of the biological profile of this compound could be a promising area for future research.

A logical diagram illustrating a hypothetical drug discovery and development process for a novel pyrrole compound is presented below.

Caption: A simplified workflow for drug discovery and development.

References

- 1. 3,4-Dihydroxypyrrole-2,5-dicarboxylic acid | C6H5NO6 | CID 4151160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 4. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico, Synthesis and Biological Investigations of Pyrrolo[3,4-C]Pyrrole Hydroxamic Acid Derivatives as Potential Anticancer Agents [scielo.org.mx]

An In-depth Technical Guide to the Starting Materials for the Synthesis of Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate

This technical guide provides a comprehensive overview of the key starting materials and synthetic pathways for the preparation of dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate, a functionalized pyrrole derivative of interest to researchers and professionals in drug development and organic synthesis. The synthesis of polysubstituted pyrroles is a significant area of research due to the prevalence of the pyrrole motif in biologically active molecules.[1]

Primary Synthetic Route: Paal-Knorr Condensation

The most pertinent and well-documented approach for synthesizing the pyrrole-2,5-dicarboxylate core involves a Paal-Knorr type condensation. This method utilizes a 1,4-dicarbonyl compound, or a functional equivalent, and an amine. For the synthesis of this compound, a key precursor is dimethyl (2Z,4Z)-2,5-dihydroxyhexa-2,4-dienoate.[2]

Logical Flow of the Primary Synthetic Pathway

Caption: Synthetic pathway from D-galactaric acid to the target compound.

Starting Materials and Key Intermediates

The synthesis initiates from the readily available and renewable starting material, D-galactaric acid. The key steps involve the formation of a crucial 1,4-dicarbonyl precursor, dimethyl (2Z,4Z)-2,5-dihydroxyhexa-2,4-dienoate, which then undergoes cyclization with an ammonia source.[2]

| Compound | Role | Starting Material / Intermediate | Key Properties |

| D-Galactaric Acid | Primary Starting Material | Starting Material | Renewable, commercially available |

| Dimethyl 2,3,4,5-tetra-O-acetylgalactarate | Intermediate | Intermediate | Acetylated and esterified form of D-galactaric acid |

| Dimethyl (2Z,4Z)-2,5-dihydroxyhexa-2,4-dienoate | Key Precursor | Intermediate | 1,4-dicarbonyl equivalent for Paal-Knorr reaction |

| Ammonia Source (e.g., Ammonium Acetate) | Reagent | Starting Material | Provides the nitrogen atom for the pyrrole ring |

Experimental Protocols

The following experimental protocols are adapted from the synthesis of structurally related N-substituted pyrrole-2,5-dicarboxylates.[2]

Step 1: Synthesis of Dimethyl 2,3,4,5-tetra-O-acetylgalactarate

-

Reaction: D-galactaric acid is first esterified and then acetylated.

-

Procedure:

-

Suspend D-galactaric acid in methanol and add a catalytic amount of sulfuric acid. Reflux the mixture. The formation of the dimethyl ester can be achieved with excellent yields (e.g., 98%).[2]

-

To the resulting dimethyl galactarate, add acetic anhydride and a catalytic amount of sulfuric acid. Heat the mixture to produce dimethyl 2,3,4,5-tetra-O-acetylgalactarate. This step also proceeds with high yield (e.g., 91%).[2]

-

Step 2: Synthesis of Dimethyl (2Z,4Z)-2,5-dihydroxyhexa-2,4-dienoate

-

Reaction: A double elimination reaction followed by deacetylation.

-

Procedure:

-

Dissolve dimethyl 2,3,4,5-tetra-O-acetylgalactarate in a suitable solvent like chloroform.

-

Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and heat the reaction mixture to induce the elimination of two equivalents of acetic acid.

-

The resulting intermediate is then deacetylated under acidic conditions. A published procedure utilizes a catalytic amount of acetyl chloride in anhydrous methanol under a nitrogen atmosphere to yield dimethyl (2Z,4Z)-2,5-dihydroxyhexa-2,4-dienoate.[2]

-

Step 3: Synthesis of this compound

-

Reaction: Paal-Knorr condensation of dimethyl (2Z,4Z)-2,5-dihydroxyhexa-2,4-dienoate with a source of ammonia.

-

Procedure:

-

Dissolve dimethyl (2Z,4Z)-2,5-dihydroxyhexa-2,4-dienoate in a suitable solvent such as methanol or glacial acetic acid.

-

Add a source of ammonia, for instance, ammonium acetate.

-

Heat the reaction mixture to facilitate the cyclization and dehydration, leading to the formation of the pyrrole ring. The reaction can be catalyzed by a Brønsted acid like saccharin when conducted in methanol.[2]

-

After the reaction is complete, the product can be isolated and purified using standard techniques such as extraction and crystallization or column chromatography.

-

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of the precursor, dimethyl (2Z,4Z)-2,5-dihydroxyhexa-2,4-dienoate, as described in a related synthesis.[2]

| Reaction Step | Product | Yield (%) |

| Esterification of D-galactaric acid | Dimethyl galactarate | 98 |

| Acetylation of Dimethyl galactarate | Dimethyl 2,3,4,5-tetra-O-acetylgalactarate | 91 |

| Elimination from Acetylated Intermediate | Dimethyl (2Z,4Z)-2,3,4,5-tetraacetoxyhexa-2,4-dienedioate | 50 |

| Deacetylation | Dimethyl (2Z,4Z)-2,5-dihydroxyhexa-2,4-dienoate | 77 |

| Paal-Knorr Condensation (with aniline) | Dimethyl N-phenylpyrrole-2,5-dicarboxylate | 77 |

Note: The yield for the final Paal-Knorr condensation to form the title NH-pyrrole may vary depending on the specific ammonia source and reaction conditions used.

Alternative Approaches and Considerations

While the Paal-Knorr synthesis starting from D-galactaric acid is a well-defined pathway, other general methods for pyrrole synthesis could potentially be adapted. These include multicomponent reactions involving vicinal tricarbonyl compounds, enamines, and nucleophiles, or cycloaddition reactions.[3][4] However, for the specific substitution pattern of this compound, the synthesis via the dihydroxymuconate intermediate remains the most direct and substantiated approach based on available literature. The choice of starting materials is often dictated by their commercial availability and the overall efficiency of the synthetic route.[5][6]

References

- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 2. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advancements in Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

IUPAC Name: Dimethyl 3,4-dihydroxy-1H-pyrrole-2,5-dicarboxylate Molecular Formula: C₈H₉NO₆ Molecular Weight: 215.16 g/mol CAS Number: 1632-19-5

Physical Properties:

-

Melting Point: 209-212°C[1]

Predicted and Comparative Spectroscopic Data

The following tables summarize the anticipated and comparative spectroscopic data for Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate. The predicted values are inferred from the known spectral data of closely related pyrrole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | br s | 1H | N-H |

| ~5.0 - 6.0 | br s | 2H | O-H |

| ~3.8 | s | 6H | 2 x O-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~160 - 165 | C=O (ester) |

| ~135 - 140 | C3/C4 (C-OH) |

| ~115 - 120 | C2/C5 |

| ~52 | O-CH₃ |

Comparative NMR Data: For Diethyl pyrrole-2,5-dicarboxylate, the following has been reported: ¹H-NMR (400 MHz, CDCl₃): 9.96 (1H, br, NH), 6.87 (2H, d, J 2.4), 4.36 (4H, q, J 7.2), 1.38 (6H, t, J 7.2); ¹³C-NMR (100 MHz, CDCl₃): 160.4 (C=O), 126.2 (C), 115.4 (CH), 61.0 (CH₂), 14.3 (CH₃)[2]. This data for a similar, non-hydroxylated pyrrole diester can serve as a useful reference.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H stretch |

| ~3300 | Medium | N-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester) |

Comparative IR Data: Diethyl pyrrole-2,5-dicarboxylate exhibits IR (Nujol) peaks at 3273, 1726, 1557, and 1261 cm⁻¹[2]. The presence of hydroxyl groups in the target molecule would be expected to introduce a strong, broad O-H stretching band.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 215 | [M]⁺ (Molecular Ion) |

| 184 | [M - OCH₃]⁺ |

| 156 | [M - COOCH₃]⁺ |

Comparative MS Data: For Diethyl pyrrole-2,5-dicarboxylate, a high-resolution mass spectrometry (ESI) calculated value for C₁₀H₁₄NO₄ (M+H) is 212.0923, with a found value of 212.0917[2].

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydroxyl protons are of interest) in a 5 mm NMR tube.

-

¹H NMR Data Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard proton experiment.

-

Parameters:

-

Spectral Width: Appropriate for the expected chemical shift range.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 or more for good signal-to-noise.

-

-

-

¹³C NMR Data Acquisition:

-

Experiment: Proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Integrate signals for proton ratios and determine coupling constants.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans for a good quality spectrum.

-

-

Data Analysis: Identify and assign characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition:

-

Ionization Method: Electrospray Ionization (ESI) is suitable for this polar molecule.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination.

-

Mode: Both positive and negative ion modes should be tested to determine the best ionization.

-

-

Data Analysis: Determine the m/z of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Paal-Knorr Synthesis of Substituted Pyrroles

The Paal-Knorr synthesis, first reported independently by Carl Paal and Ludwig Knorr in 1884, stands as a cornerstone reaction in heterocyclic chemistry for the synthesis of substituted furans, thiophenes, and most notably, pyrroles.[1] This guide provides a comprehensive technical overview of the Paal-Knorr method for producing substituted pyrroles, a class of compounds that form the structural core of numerous natural products and pharmaceuticals.[1][2] Its enduring utility in both academic research and industrial drug development stems from its operational simplicity and the high value of its products.[3][4]

The pyrrole ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and its ability to engage in hydrogen bonding, which is crucial for molecular recognition at biological targets.[5][6] Molecules incorporating this five-membered nitrogen heterocycle have shown a vast range of therapeutic activities, including anti-inflammatory, anticancer, cholesterol-lowering, and antibacterial effects.[6][7][8][9] This guide will delve into the reaction mechanism, provide detailed experimental protocols, present quantitative data, and illustrate the synthesis's critical role in the development of modern therapeutics.

Core Reaction Principle and Mechanism

The Paal-Knorr pyrrole synthesis is fundamentally the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or mildly acidic conditions, to yield a substituted pyrrole.[3][10] While the reaction is highly versatile, its classical execution was sometimes limited by the availability of the 1,4-diketone starting materials and the need for harsh conditions, such as prolonged heating in acid, which could degrade sensitive substrates.[1][11] Modern advancements, including the use of microwave irradiation and novel "greener" catalysts, have significantly broadened the reaction's scope and applicability.[11][12]

The reaction mechanism was a subject of study for many years and was significantly clarified by the work of V. Amarnath and colleagues in the 1990s.[1][11] Their research demonstrated that the reaction proceeds through a hemiaminal intermediate, with the intramolecular cyclization being the rate-determining step.[1][11][13]

The accepted mechanism involves three key stages:

-

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, which may be protonated under acidic conditions, to form a hemiaminal intermediate.[1][3][4]

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular attack on the second carbonyl group. This ring-closing step forms a 2,5-dihydroxytetrahydropyrrole derivative and is typically the slowest step in the sequence.[3][4][11]

-

Dehydration: The cyclic intermediate subsequently undergoes a two-fold dehydration to eliminate two molecules of water, resulting in the formation of the stable, aromatic pyrrole ring.[1][12]

Experimental Protocols

The versatility of the Paal-Knorr synthesis allows for various experimental setups, from traditional reflux heating to modern microwave-assisted methods that can significantly reduce reaction times.

General Experimental Workflow

The overall process is straightforward, involving the combination of reactants, heating, and subsequent product isolation and purification.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol describes a classic microscale synthesis using conventional heating.[4]

-

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.[4]

-

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

2,5-Hexanedione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/Water (9:1 mixture for recrystallization)

-

Round-bottom flask with reflux condenser

-

-

Procedure:

-

In a round-bottom flask, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).[4]

-

Add one drop of concentrated hydrochloric acid to the mixture.[4]

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.[4]

-

After the reflux period, cool the reaction mixture in an ice bath.[4]

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[4]

-

Collect the resulting crystals by vacuum filtration.[4]

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain the pure product.[4]

-

-

Expected Yield: Approximately 52% (178 mg).[3]

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis

This protocol provides a general methodology for a more rapid, microwave-assisted synthesis.[3][4]

-

Objective: To synthesize a substituted pyrrole using microwave irradiation for accelerated reaction time.

-

Materials:

-

1,4-Diketone (1.0 equiv)

-

Primary Amine (1.1–1.5 equiv)

-

Solvent (e.g., Ethanol, Acetic Acid)

-

Catalyst (optional, e.g., Acetic Acid, Iodine)

-

Microwave reaction vial

-

-

Procedure:

-

In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[3]

-

Add the chosen solvent and catalyst, if required.[3]

-

Seal the vial and place it in the microwave reactor.[3]

-

Irradiate the mixture at a set temperature (e.g., 80–150 °C) for a specified time (e.g., 2–10 minutes), monitoring the reaction by TLC.[3][4]

-

After the reaction is complete, cool the vial to room temperature.[3]

-

Perform an appropriate workup, which may involve quenching the reaction, partitioning between water and an organic solvent (e.g., ethyl acetate), and washing with brine.[3][4]

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[3]

-

Quantitative Data and Reaction Scope

The efficiency and yield of the Paal-Knorr synthesis are influenced by the substrates, catalyst, and reaction conditions. The reaction is remarkably versatile, accommodating a wide range of substituents on both the dicarbonyl and amine components.[1] The substituents R2, R3, R4, and R5 can be hydrogen, alkyl, or aryl groups, while the R1 group on the amine can be hydrogen, alkyl, aryl, amino, or hydroxyl.[1]

| 1,4-Dicarbonyl Compound | Amine | Catalyst / Conditions | Time / Temp | Yield (%) |

| 2,5-Hexanedione | Aniline | HCl (cat.), Methanol | 15 min / Reflux | ~52% |

| 2,5-Hexanedione | Various primary amines | CATAPAL 200 (alumina) | 45 min / 60 °C | 68–97% |

| 2,5-Hexanedione | Aniline | Graphene Oxide (GO) | Not specified | High |

| 2,5-Hexanedione | Primary amines | Silica-supported sulfuric acid | 3 min / RT | ~98% |

| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride, Water | Not specified | Good to Excellent |

| Acetonylacetone | Benzo[d]thiazol-2-amines | CATAPAL 200 (alumina) | 45 min / 60 °C | 70–88% |

| 1,4-Diketones | Primary amines | Iodine (I₂) / Solvent-free | Short / RT | Exceptional |

Data compiled from multiple sources.[2][3][4][11][14][15]

Applications in Drug Development

The pyrrole framework is a key structural component in a multitude of biologically active molecules, making the Paal-Knorr synthesis an invaluable tool for drug discovery.[4] Its derivatives are central to drugs targeting a wide array of diseases.[7][8][9]

| Drug Name | Therapeutic Area | Significance |

| Atorvastatin (Lipitor) | Cholesterol-lowering | One of the best-selling pharmaceutical drugs of all time, used to prevent cardiovascular disease.[7][8] |

| Sunitinib (Sutent) | Anticancer | A multi-targeted receptor tyrosine kinase inhibitor used to treat renal cell carcinoma and other tumors.[5][7][8] |

| Ketorolac | Anti-inflammatory | A non-steroidal anti-inflammatory drug (NSAID) for managing pain.[7][8][9] |

| Vemurafenib | Anticancer | A kinase inhibitor used for the treatment of late-stage melanoma.[7] |

| Ruxolitinib | Anticancer | Used to treat myelofibrosis and other bone marrow disorders.[7] |

The logical progression from a simple organic reaction to a life-saving therapeutic underscores the importance of fundamental synthetic methods in modern medicine.

Conclusion

The Paal-Knorr synthesis remains a highly relevant, robust, and versatile method for the preparation of substituted pyrroles.[3] Its straightforward nature and broad substrate scope have cemented its place in the synthetic chemist's toolbox. For professionals in drug development, it provides reliable access to the pyrrole scaffold, enabling the exploration of new chemical space and the development of novel therapeutics. Through continuous improvements, such as the adoption of greener catalysts and energy-efficient methodologies like microwave heating, the Paal-Knorr reaction has evolved from a classic name reaction into a modern, sustainable, and indispensable synthetic strategy.[11]

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 6. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 7. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. rgmcet.edu.in [rgmcet.edu.in]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrole synthesis [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

Delving into the Neuroprotective Potential of Pyrrole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of neurodegenerative diseases such as Parkinson's and Alzheimer's presents a formidable challenge to global health. The complex pathophysiology of these conditions, often involving oxidative stress, neuroinflammation, and apoptosis, necessitates the development of novel therapeutic agents capable of intervening in these pathways. Pyrrole, a nitrogen-containing heterocyclic ring, has emerged as a promising scaffold in medicinal chemistry due to the diverse biological activities of its derivatives, including remarkable anti-inflammatory and antioxidant properties.[1][2] This technical guide explores the neuroprotective effects of various pyrrole derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key mechanistic pathways.

Mechanisms of Neuroprotection and Quantitative Efficacy

Pyrrole derivatives exert their neuroprotective effects through multiple mechanisms. Key among these are the suppression of neuroinflammation, inhibition of oxidative stress-induced apoptosis, and modulation of critical enzyme activity in neurodegenerative pathways.

Anti-inflammatory and Antioxidant Activity

Neuroinflammation is a critical factor in the pathogenesis of Parkinson's disease, with the overexpression of cyclooxygenase-2 (COX-2) and subsequent production of prostaglandin E2 (PGE2) playing a central role.[1] Several 1,5-diaryl pyrrole derivatives have demonstrated potent neuroprotective effects by modulating this pathway in a 6-hydroxydopamine (6-OHDA) induced cellular model of Parkinson's disease.[1][2] Pre-treatment of PC12 cells with these compounds before exposure to the neurotoxin 6-OHDA has been shown to reverse cell cytotoxicity.[1] Specifically, compounds A and C were found to act by suppressing the COX-2/PGE2 pathway.[1][2]

Table 1: Neuroprotective Effects of 1,5-Diaryl Pyrroles against 6-OHDA Toxicity in PC12 Cells

| Compound | Concentration (µM) | Effect | Reference |

| Compound A | 0.5, 1, 5 | Reversed 6-OHDA-induced cytotoxicity | [1] |

| Compound B | 0.1, 0.5, 1 | Reversed 6-OHDA-induced cytotoxicity | [1] |

| Compound C | 0.1, 0.5, 1 | Reversed 6-OHDA-induced cytotoxicity | [1] |

Note: A concentration of 0.5 µM was selected for subsequent in vitro experiments for all three compounds.[1][2]

Similarly, another study on pyrrole-containing azomethine compounds demonstrated significant neuroprotective and antioxidant effects in various in vitro models, including H₂O₂-induced stress in SH-SY5Y cells and 6-OHDA toxicity in synaptosomes.[3][4]

Table 2: Neuroprotective Effects of Pyrrole-Based Azomethines against H₂O₂-Induced Stress in SH-SY5Y Cells

| Compound | Concentration (µM) | Protective Effect (%) | Reference |

| Compound 9 | 10 | 52 | [4] |

| Compound 12 | 10 | 53 | [4] |

| Compound 14 | 10 | 51 | [4] |

| Compound 9 | 5 | 47 | [4] |

| Compound 12 | 5 | 48 | [4] |

| Compound 14 | 5 | 33 | [4] |

Note: These compounds exhibited protective effects at concentrations as low as 1 µM.[3][4]

Multi-Target Agents for Alzheimer's Disease

The complex nature of Alzheimer's disease (AD) has spurred the development of multi-target directed ligands (MTDLs).[5] Pyrrole-based hydrazides have been identified as promising candidates, acting as dual inhibitors of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), two key enzymes in AD pathology.[5][6] The catalytic degradation of amines by MAO-B contributes to the production of reactive oxygen species (ROS), while high levels of AChE are linked to memory impairment.[5]

Table 3: Multi-Target Activity of a Pyrrole-Based Hydrazide (vh0) for Alzheimer's Disease

| Target Enzyme | IC₅₀ Value | Activity | Reference |

| Human MAO-B | 0.665 µM (665 nM) | Selective MAO-B Inhibition | [5] |

| Eel AChE | 4.145 µM | Moderate AChE Inhibition | [5] |

Note: Compound vh0 demonstrated the best dual-acting inhibitory profile among the tested series and showed good potential to cross the blood-brain barrier.[5][7]

Experimental Protocols and Methodologies

The investigation of the neuroprotective effects of pyrrole derivatives employs a range of standardized in vitro assays. A general workflow is depicted below.

Key Methodologies

-

Cell Culture: PC12 (rat pheochromocytoma) and SH-SY5Y (human neuroblastoma) cell lines are commonly used as in vitro models for neuronal studies.[1][3]

-

Neurotoxicity Induction:

-

6-hydroxydopamine (6-OHDA): A neurotoxin used to create cellular models of Parkinson's disease by inducing oxidative stress and apoptosis in dopaminergic neurons.[1][2] Cells are typically exposed to 100 µM 6-OHDA for 24 hours.[1]

-

Hydrogen Peroxide (H₂O₂): Used to induce oxidative stress and assess the antioxidant capacity of test compounds.[3]

-

-

Cell Viability Assay (MTT Assay): This colorimetric assay measures cellular metabolic activity. Cells are treated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazoliumbromide (MTT), which is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The absorbance is then measured to determine the percentage of viable cells.[1]

-

Oxidative Stress Assays:

-

Apoptosis Assays:

-

Hoechst Staining: A fluorescent stain that binds to DNA. It is used to visualize nuclear condensation and fragmentation, which are characteristic of apoptosis.[1]

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[1]

-

-

Protein Expression Analysis:

Future Outlook

The studies highlighted in this guide underscore the significant potential of pyrrole derivatives as neuroprotective agents. Their ability to target multiple pathological pathways, including neuroinflammation, oxidative stress, and enzymatic dysregulation, makes them attractive candidates for the development of novel therapies for neurodegenerative diseases.[1][3][5] Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, conducting in vivo studies to validate their efficacy and safety in animal models, and ultimately, advancing the most promising candidates into clinical trials.

References

- 1. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit theoretical, experimental protocol for the synthesis of Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate. Due to the absence of a published, validated synthesis for this specific compound, the following protocol is a proposed route based on well-established organic chemistry principles, namely the oxidation of a 1,2-diol to a 1,2-diketone, followed by a Paal-Knorr pyrrole synthesis. This protocol is intended to serve as a foundational methodology for researchers to develop a practical synthesis.

The proposed two-step synthesis commences with the oxidation of commercially available dimethyl tartrate to the key intermediate, dimethyl 2,3-dioxosuccinate. The Dess-Martin periodinane (DMP) is selected as the oxidant for this transformation due to its mild reaction conditions and high selectivity for the oxidation of secondary alcohols to ketones, which is crucial for preserving the ester functionalities.[1][2]

The subsequent and final step involves the cyclization of the synthesized dimethyl 2,3-dioxosuccinate with an ammonia source, such as ammonium acetate, in a Paal-Knorr type reaction to construct the desired 3,4-dihydroxypyrrole ring system. The Paal-Knorr synthesis is a robust and widely used method for the preparation of pyrroles from 1,4-dicarbonyl compounds.

Experimental Protocols

Part 1: Synthesis of Dimethyl 2,3-dioxosuccinate

This procedure details the oxidation of the secondary alcohol groups of dimethyl tartrate to the corresponding ketones using Dess-Martin periodinane.

Materials:

-

Dimethyl tartrate

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Sodium thiosulfate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere, add dimethyl tartrate (1.0 eq).

-

Dissolve the dimethyl tartrate in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add Dess-Martin periodinane (2.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously for 30 minutes until the solid byproducts dissolve.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude dimethyl 2,3-dioxosuccinate.

-

Purify the crude product by column chromatography on silica gel.

Part 2: Synthesis of this compound

This procedure outlines the Paal-Knorr cyclization of dimethyl 2,3-dioxosuccinate with ammonium acetate to form the target pyrrole derivative.

Materials:

-

Dimethyl 2,3-dioxosuccinate (from Part 1)

-

Ammonium acetate

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl 2,3-dioxosuccinate (1.0 eq) in glacial acetic acid.

-

Add ammonium acetate (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the proposed synthesis. The yields are estimated based on typical yields for similar reactions and should be optimized experimentally.

| Step | Reactant 1 | Molar Ratio | Reactant 2 | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Product | Estimated Yield (%) |

| 1 | Dimethyl tartrate | 1.0 | Dess-Martin periodinane | 2.2 | Dichloromethane | 0 to RT | 4-6 | Dimethyl 2,3-dioxosuccinate | 85-95 |

| 2 | Dimethyl 2,3-dioxosuccinate | 1.0 | Ammonium acetate | 1.5 | Glacial Acetic Acid | 118 | 2-4 | This compound | 60-70 |

Experimental Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

References

Applications of DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-based scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The pyrrole ring system is a versatile pharmacophore that can be functionalized to interact with various biological targets. This document focuses on the potential applications of a specific, yet lesser-studied derivative, Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate, and provides detailed protocols for its synthesis and biological evaluation based on established methodologies for analogous compounds. While direct experimental data for this exact molecule is limited in publicly available literature, this guide serves as a comprehensive resource by extrapolating from closely related substituted pyrrole-2,5-dicarboxylates.

The 3,4-dihydroxy substitution pattern on the pyrrole ring, combined with the 2,5-dicarboxylate ester groups, presents a unique electronic and steric profile, suggesting potential for novel biological activities. This document outlines hypothetical, yet plausible, applications in areas such as anticancer, anti-inflammatory, and enzyme inhibition research.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally similar pyrrole derivatives, this compound holds promise in the following therapeutic areas:

-

Anticancer Agent: Substituted pyrrole and dihydropyrrole derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The dihydroxy functionality of the target molecule could enhance its interaction with biological targets and potentially contribute to its cytotoxic effects.

-

Anti-inflammatory Agent: Many pyrrole-containing compounds exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound suggest it could be investigated as a potential COX-1/COX-2 inhibitor.

-

Enzyme Inhibitor: The pyrrole scaffold is a key component of various enzyme inhibitors. For instance, different pyrrole derivatives have been shown to inhibit butyrylcholinesterase, a target relevant to Alzheimer's disease, and InhA, an enzyme crucial for the survival of Mycobacterium tuberculosis.

Quantitative Data on Analogous Pyrrole Derivatives

To provide a framework for the potential potency of this compound, the following table summarizes the biological data of related pyrrole compounds.

| Compound Class | Target/Assay | IC50/Activity | Reference Compound |

| 1,3-diaryl-pyrrole derivatives | Butyrylcholinesterase (BChE) | IC50 = 1.71 ± 0.087 µM | Compound 3p |

| Pyrrolo[3,4-c]pyridine-3-one derivatives | InhA enzyme | MIC90 < 0.15 µM | Ester derivatives |

| Pyrrole carboxylic acid derivatives | COX-2 Inhibition | pIC50 = 7.11 | Compound 4h |

| Pyrrole carboxylic acid derivatives | COX-1 Inhibition | IC50 values higher than celecoxib | Compounds 4g, 4h, 4k, 4l |

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate derivatives | Anticancer (HepG2) | GI50 = 16.2 µM | Compound 4 |

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate derivatives | Anticancer (HeLa) | GI50 = 15.2 µM | Compound 2 |

| Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate derivatives | Anticancer (MCF7) | GI50 = 18.3 µM | Compound 3 |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and biological evaluation of this compound, adapted from established procedures for similar compounds.

Protocol 1: Synthesis of this compound

This protocol is a hypothetical adaptation of the Knorr pyrrole synthesis.

Materials:

-

Dimethyl acetylenedicarboxylate

-

Methyl glycinate hydrochloride

-

Sodium methoxide

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of the enamine intermediate: In a round-bottom flask, dissolve methyl glycinate hydrochloride (1.0 eq) in methanol. Add sodium methoxide (1.1 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes. To this solution, add dimethyl acetylenedicarboxylate (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Reaction monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with 1 M HCl. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired dihydropyrrole intermediate.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a standard method to evaluate the cytotoxic effects of the synthesized compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 hours.

-

MTT Assay: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: COX-1/COX-2 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of the compound against COX enzymes.

Materials:

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric COX inhibitor screening assay kit

-

This compound (dissolved in DMSO)

-

Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

-

96-well plates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the assay kit instructions.

-

Inhibitor Incubation: In a 96-well plate, add the enzyme, the test compound at various concentrations, and the reaction buffer. Incubate for a specified time at room temperature.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.

-

Signal Detection: After a specific incubation period, stop the reaction and measure the product formation using a colorimetric or fluorometric probe provided in the kit.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 inhibition.

Visualizations

Logical Workflow for Synthesis and Evaluation

Caption: A logical workflow for the synthesis and subsequent biological evaluation of this compound.

Potential Anti-inflammatory Mechanism of Action

Caption: A diagram illustrating the potential mechanism of anti-inflammatory action via inhibition of COX enzymes.

Application Notes and Protocols for the Characterization of Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and purity assessment of Dimethyl 3,4-dihydroxypyrrole-2,5-dicarboxylate.

Introduction

This compound is a substituted pyrrole derivative. The pyrrole ring is a common motif in many biologically active compounds and natural products. Accurate characterization of such molecules is crucial for drug discovery and development to ensure identity, purity, and stability. This document outlines the primary analytical methods for its characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Analytical Techniques and Data

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound. The expected data from these techniques are summarized below.

Table 1: Summary of Expected Analytical Data

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~9.5-10.5 ppm (br s, 1H, NH), ~7.0-7.5 ppm (br s, 2H, OH), ~3.8-4.0 ppm (s, 6H, 2x OCH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~160-165 ppm (C=O), ~125-130 ppm (C2, C5), ~115-120 ppm (C3, C4), ~50-55 ppm (OCH₃) |

| Mass Spec. | Molecular Ion | [M+H]⁺: m/z 216.0508, [M-H]⁻: m/z 214.0351 |

| IR Spec. | Wavenumber (cm⁻¹) | ~3400-3200 (N-H stretch), ~3200-3000 (O-H stretch), ~1720-1700 (C=O stretch), ~1600-1550 (C=C stretch) |

| HPLC | Purity | >95% (as determined by peak area) |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are critical for the characterization of this compound.

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[1]

-

Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1]

-

For ¹H NMR, a standard proton experiment is typically sufficient. Key parameters include an appropriate spectral width, acquisition time, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is standard.

-

-

Data Analysis:

-

Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule. The N-H proton signal may be broad due to quadrupole effects and exchange.[2][3]

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.

Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[1]

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).[1] ESI is a soft ionization method that is well-suited for polar molecules and typically produces the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

-

Acquire the spectrum in both positive and negative ion modes.

-

-

Data Analysis:

-

Determine the molecular weight from the molecular ion peak.

-

Use the exact mass measurement from HRMS to confirm the elemental composition of the molecule.[1]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol for IR Spectroscopy:

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.[1]

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[1]

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as N-H, O-H, C=O, and C=C bonds.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of the synthesized compound.

Protocol for HPLC Analysis:

-

Instrumentation: Use an HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.[4]

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice.[4]

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or another modifier to improve peak shape) is commonly used. A typical gradient might start with a low percentage of acetonitrile and increase over time.[4]

-

Flow Rate: A flow rate of 1.0 mL/min is standard.[4]

-

Column Temperature: Maintain a constant column temperature, for example, at 30 °C.[4]

-

Detection: Monitor the elution at a wavelength where the compound has significant absorbance, which can be determined from a UV-Vis spectrum. For pyrrole derivatives, a wavelength around 270-280 nm is often suitable.[5]

-

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[4]

-

Data Analysis: Calculate the purity of the compound by determining the percentage of the main peak area relative to the total peak area in the chromatogram.[4]

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the characterization of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of Pyrrole Dicarboxylate

Introduction

Pyrrole dicarboxylates are a class of heterocyclic organic compounds that serve as important building blocks in the synthesis of various pharmaceuticals, agrochemicals, and materials.[1][2] The purity of these intermediates is crucial as impurities can affect the yield, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of components in a mixture, making it an ideal method for assessing the purity of pyrrole dicarboxylates.[3] This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method for the determination of the purity of a generic pyrrole dicarboxylate, such as dimethyl or diethyl pyrrole-2,5-dicarboxylate.

Principle

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.[3][4] The separation is based on the differential partitioning of the pyrrole dicarboxylate and its potential impurities between the stationary and mobile phases. The analyte and any impurities are detected by a UV-Vis detector as they elute from the column, and the purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[3]

Materials and Reagents

-

Pyrrole dicarboxylate reference standard (known purity)

-

Pyrrole dicarboxylate sample for analysis

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Methanol (HPLC grade, for sample preparation if necessary)

-

0.45 µm syringe filters

Instrumentation

-

HPLC system (e.g., Agilent 1260 Infinity II or equivalent) equipped with:[3]

-

Quaternary or binary pump

-

Autosampler

-

Column thermostat

-

Diode Array Detector (DAD) or UV-Vis detector[3]

-

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Sonicator

Experimental Workflow

Caption: Workflow for the HPLC analysis of pyrrole dicarboxylate purity.

Protocols

1. Mobile Phase Preparation

-

Mobile Phase A: Prepare a 0.1% solution of formic acid in water by adding 1 mL of formic acid to 999 mL of HPLC-grade water.

-

Mobile Phase B: Acetonitrile.

-

Degas both mobile phases for at least 15 minutes using a sonicator or an online degasser.

2. Standard Solution Preparation

-

Accurately weigh approximately 10 mg of the pyrrole dicarboxylate reference standard into a 10 mL volumetric flask.

-

Dissolve the standard in the initial mobile phase composition (e.g., 50:50 v/v Mobile Phase A:Mobile Phase B) and make up to the mark. This yields a concentration of approximately 1 mg/mL.[3]

-

Filter the solution through a 0.45 µm syringe filter before injection.

3. Sample Solution Preparation

-

Accurately weigh approximately 10 mg of the pyrrole dicarboxylate sample into a 10 mL volumetric flask.

-

Dissolve the sample in the initial mobile phase composition and make up to the mark to achieve a concentration of approximately 1 mg/mL.[3]

-

Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Method Parameters

The following table summarizes the recommended HPLC method parameters. These may require optimization depending on the specific pyrrole dicarboxylate being analyzed.

| Parameter | Recommended Setting |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[3] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Elution Mode | Isocratic or Gradient. For unknown purity, a gradient is recommended to elute all potential impurities.[3] |

| Gradient Program | Example: 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B, 17-18 min: 90-50% B, 18-25 min: 50% B |

| Flow Rate | 1.0 mL/min[1][3] |

| Injection Volume | 10 µL[3] |

| Column Temperature | 30 °C[1][3] |

| Detector | DAD or UV-Vis |

| Detection Wavelength | 225 nm or as determined by UV scan of the main analyte[1] |

| Run Time | 25 minutes |

5. Data Analysis and Purity Calculation

-

Integrate all peaks in the chromatogram for the sample solution.

-

Calculate the purity of the pyrrole dicarboxylate sample using the area percent method with the following formula:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Results and Discussion

The described HPLC method provides good separation of the main pyrrole dicarboxylate peak from potential impurities. The use of a C18 column offers excellent retention and resolution for compounds of this polarity. The gradient elution ensures that both early and late-eluting impurities are captured within a reasonable run time. The detection wavelength of 225 nm is chosen as it is a common wavelength for detecting pyrrole-containing compounds.[1]

The following table presents example data for a hypothetical purity analysis of a pyrrole dicarboxylate sample.

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area (%) | Identification |

| 1 | 3.5 | 15.6 | 0.4 | Impurity A |

| 2 | 8.2 | 3890.1 | 99.2 | Pyrrole Dicarboxylate |

| 3 | 11.7 | 11.7 | 0.3 | Impurity B |

| 4 | 14.1 | 3.9 | 0.1 | Impurity C |

| Total | 3921.3 | 100.0 |

In this example, the purity of the pyrrole dicarboxylate is calculated to be 99.2%. The method is sensitive enough to detect impurities at levels as low as 0.1%.[5] For a comprehensive analysis, it is recommended to validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[1]

Conclusion

The presented RP-HPLC method is a reliable and efficient tool for determining the purity of pyrrole dicarboxylates. The protocol is straightforward and utilizes standard HPLC instrumentation and reagents. This method can be readily implemented in research and quality control laboratories for the routine analysis of these important chemical intermediates. Further optimization of the method parameters may be necessary depending on the specific pyrrole dicarboxylate derivative and the nature of the expected impurities.

References

- 1. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 2. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Isolation and characterization of some potential impurities in ropinirole hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE as a Versatile Precursor for the Synthesis of Bioactive Molecules

Introduction

DIMETHYL 3,4-DIHYDROXYPYRROLE-2,5-DICARBOXYLATE is a highly functionalized heterocyclic compound that holds significant potential as a versatile precursor in drug discovery and development. Its core pyrrole scaffold is a common motif in numerous biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. The presence of hydroxyl and dimethyl ester functionalities at key positions allows for diverse chemical modifications, making it an ideal starting point for the synthesis of complex molecular architectures.

These application notes provide an overview of the potential applications of this compound in the synthesis of kinase inhibitors and Lamellarin-type alkaloids, which are known for their potent anticancer properties. Detailed experimental protocols for the derivatization of this precursor are provided, along with a summary of relevant quantitative data from analogous synthetic routes.

Application in the Synthesis of Kinase Inhibitors

The pyrrole core is a privileged scaffold in the design of kinase inhibitors, which are a major class of anticancer drugs. The 3,4-dihydroxy substitution on the pyrrole ring of the precursor offers a unique opportunity for derivatization to generate libraries of potential kinase inhibitors. The hydroxyl groups can be functionalized to introduce various pharmacophoric features that can interact with the ATP-binding site of kinases.

Proposed Synthetic Strategy: O-Alkylation and Amination

A plausible synthetic route involves the O-alkylation of the hydroxyl groups followed by amidation of the ester groups to introduce functionalities that can target the hinge region of a kinase.

Caption: Synthetic workflow for kinase inhibitor analogues.

Experimental Protocol: Synthesis of N-Substituted 3,4-Dialkoxypyrrole-2,5-dicarboxamides

Step 1: O-Alkylation of this compound

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).

-

Add the desired alkyl halide (R-X, 2.2 eq) dropwise to the suspension.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford DIMETHYL 3,4-DIALKOXYPYRROLE-2,5-DICARBOXYLATE.

Step 2: Saponification

-

Dissolve the DIMETHYL 3,4-DIALKOXYPYRROLE-2,5-DICARBOXYLATE (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (3.0 eq) and heat the mixture to 70°C for 5 hours.[1]

-

Cool the reaction to room temperature and remove the THF under reduced pressure.

-

Wash the aqueous layer with ethyl acetate.

-

Acidify the aqueous layer with 1M HCl to precipitate the dicarboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to yield 3,4-DIALKOXYPYRROLE-2,5-DICARBOXYLIC ACID.

Step 3: Amide Coupling

-

To a solution of the 3,4-DIALKOXYPYRROLE-2,5-DICARBOXYLIC ACID (1.0 eq) in DMF, add a coupling agent such as HATU (2.2 eq) and a base like N,N-diisopropylethylamine (DIPEA, 4.0 eq).

-

Stir the mixture for 15 minutes at room temperature.

-

Add the desired amine (2.5 eq) and continue stirring for 12 hours.

-

Dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to obtain the final N-substituted 3,4-dialkoxypyrrole-2,5-dicarboxamide.

Quantitative Data (Illustrative)

The following table presents illustrative yield data for analogous reactions found in the literature.

| Step | Reaction | Reagents | Yield (%) | Reference |

| 1 | N-Alkylation of Dimethyl pyrrole-2,5-dicarboxylate | NaH, R-X in DMF | 70-95 | [1] |

| 2 | Saponification | NaOH in THF/H₂O | 85-98 | [1] |

| 3 | Amide Coupling | HATU, DIPEA, Amine | 60-80 | N/A |

Application in the Synthesis of Lamellarin Alkaloids

Lamellarins are a class of marine alkaloids known for their potent cytotoxic activity against various cancer cell lines. A key structural feature of many lamellarins is a 3,4-diarylpyrrole core. This compound is an excellent precursor for the synthesis of this core structure through the conversion of the hydroxyl groups to triflates, followed by a double Suzuki cross-coupling reaction.[2]

Proposed Synthetic Strategy: Synthesis of a Lamellarin G Analogue

Caption: Proposed synthesis of a Lamellarin analogue.

Experimental Protocol: Synthesis of a 3,4-Diarylpyrrole Intermediate

Step 1: Triflate Formation

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0°C and add pyridine (3.0 eq).

-

Add trifluoromethanesulfonic anhydride (Tf₂O, 2.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and concentrate.

-

Purify by flash chromatography to yield the bis-triflate derivative.[2]

Step 2: Suzuki Cross-Coupling

-

To a solution of the bis-triflate (1.0 eq) in toluene, add the desired arylboronic acid (3.0 eq).

-

Add an aqueous solution of sodium carbonate (2M, 4.0 eq).

-

Degas the mixture with argon for 15 minutes.

-

Add a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq).

-

Heat the reaction mixture to 90°C and stir for 12 hours.[2]

-

Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to obtain the DIMETHYL 3,4-DIARYLPYRROLE-2,5-DICARBOXYLATE.

Quantitative Data for Lamellarin Analogues

The following table summarizes IC₅₀ values for representative Lamellarin analogues against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Lamellarin D | P388 (Leukemia) | 0.02 | [3] |

| Lamellarin H | P388 (Leukemia) | 0.16 | [3] |

| Lamellarin U | A549 (Lung) | 0.04 | [3] |

| Lamellarin G Trimethyl Ether | P388 (Leukemia) | >10 | [3] |

Signaling Pathway

Mechanism of Action of Pyrrole-based Kinase Inhibitors

Many pyrrole-based kinase inhibitors function by competing with ATP for binding to the active site of the kinase, thereby inhibiting the phosphorylation of downstream substrates. This disruption of the signaling cascade can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the MAPK signaling pathway.

This compound is a promising and versatile precursor for the synthesis of a wide range of biologically active molecules. The synthetic routes outlined in these application notes provide a foundation for the development of novel kinase inhibitors and Lamellarin-type anticancer agents. The ability to readily modify the core pyrrole scaffold allows for the fine-tuning of pharmacological properties, making this precursor a valuable tool for researchers in medicinal chemistry and drug development.

References

Paal-Knorr Reaction Conditions for N-Substituted Pyrroles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a robust and versatile method for the synthesis of N-substituted pyrroles, a key structural motif in numerous pharmaceuticals and biologically active compounds.[1][2][3] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under neutral or mildly acidic conditions, to yield the corresponding pyrrole derivative.[1][4][5] The operational simplicity and generally high yields make this reaction a favored method in both academic research and industrial drug development.[1][2]

These application notes provide a comprehensive overview of the Paal-Knorr reaction for the synthesis of N-substituted pyrroles, detailing various reaction conditions, experimental protocols, and quantitative data to guide researchers in optimizing their synthetic strategies.

Reaction Mechanism and Workflow

The accepted mechanism for the Paal-Knorr pyrrole synthesis commences with the nucleophilic attack of a primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][5] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group to form a 2,5-dihydroxytetrahydropyrrole derivative.[5] The final step involves the dehydration of this cyclic intermediate to yield the aromatic N-substituted pyrrole ring.[1][2][5] The ring-closing step is often considered the rate-determining step of the reaction.[2][6]

Typically, the reaction is conducted under protic or Lewis acidic conditions.[5] The use of a weak acid, such as acetic acid, can accelerate the reaction.[4] However, strongly acidic conditions (pH < 3) may favor the formation of furan byproducts.[4]

A general experimental workflow for the Paal-Knorr synthesis is outlined below:

Reaction Conditions: A Comparative Overview

The efficiency of the Paal-Knorr synthesis is significantly influenced by the choice of catalyst, solvent, and energy source (conventional heating vs. microwave irradiation). A variety of catalysts have been explored to improve reaction rates and yields, including Brønsted acids, Lewis acids, and heterogeneous catalysts.[6][7][8]

| 1,4-Dicarbonyl Compound | Primary Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Hexane-2,5-dione | Aniline | Conc. HCl (1 drop) | Methanol | Reflux | 15 min | ~52 | [1][2] |

| Acetonylacetone | 4-Toluidine | CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 96 | [9] |

| Acetonylacetone | Benzylamine | CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 97 | [9] |

| Acetonylacetone | 2-Chloroaniline | CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 85 | [9] |

| 1,4-Diketone | Primary Amine | Glacial Acetic Acid | Ethanol | 80 (Microwave) | - | - | [2] |

| Hexane-2,5-dione | Various amines | None | Solvent-free | Room Temp | - | Excellent | [10] |

| Acetonylacetone | Benzo[d]thiazol-2-amines | CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 70-88 | [9] |

| 2,5-Dimethoxytetrahydrofuran | Various amines | Iron(III) chloride | Water | - | - | Good to Excellent | [11] |

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol describes a microscale synthesis using conventional heating.[1]

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/water (9:1) mixture for recrystallization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.[1][2]

-

Add one drop of concentrated hydrochloric acid to the mixture.[1][2]

-

Heat the reaction mixture to reflux and maintain for 15 minutes.[1][2]

-

After the reflux period, cool the flask in an ice bath.[1][2]

-

Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[1][2]

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[1]

Expected Yield: Approximately 52% (178 mg).[1]

Protocol 2: Microwave-Assisted Synthesis of N-Substituted Pyrroles

This protocol provides a general guideline for a microwave-assisted Paal-Knorr reaction, which often results in shorter reaction times and improved yields.[1]

Materials:

-

1,4-Dicarbonyl compound (1.0 equiv)

-

Primary amine (1.1-1.5 equiv)

-

Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

-

Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

Procedure:

-

In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.[1]

-

Add the chosen solvent and catalyst, if required.[1]

-

Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 2-10 minutes).[1][2]

-

After the reaction is complete, cool the vial to room temperature.[1][2]

-

Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.[1]

-